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UNC8153

NSD2 Degradation PROTAC Epigenetics

Researchers face a critical gap: conventional NSD2 catalytic inhibitors fail to suppress cancer cell proliferation, while simple binders like UNC6934 do not induce protein degradation. UNC8153 solves this by combining a simple primary amine warhead with a novel, proteasome-dependent degradation mechanism independent of CRBN/VHL E3 ligase recruitment. - Potent NSD2 degradation: DC50 of 0.35 μM in U2OS cells; 3.41 μM for NSD2-long isoform in KMS11 cells. - High selectivity: spares NSD1, NSD3, and IKZF1/3, ensuring phenotype linkage to NSD2 loss. - Functional readout: significant H3K36me2 reduction after 6-day treatment. Use with negative control UNC8587 for rigorous target validation. Supplied as ≥98% pure solid; shipped at ambient temperature.

Molecular Formula C33H37N5O5
Molecular Weight 583.7 g/mol
Cat. No. B11927437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC8153
Molecular FormulaC33H37N5O5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5
InChIInChI=1S/C33H37N5O5/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39)
InChIKeyMDIKJIFCQAJLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC8153: NSD2-Targeted Degrader for Epigenetic Research in Multiple Myeloma and Cancer Biology


UNC8153 is a novel, non-PROTAC small molecule degrader of nuclear receptor-binding SET domain-containing 2 (NSD2), a histone methyltransferase implicated in multiple myeloma and other cancers [1]. It binds NSD2 with a dissociation constant (Kd) of 24 nM and induces proteasome-dependent degradation of the NSD2 protein in cells with a DC50 of 0.35 μM [1]. Unlike conventional NSD2 inhibitors which have shown limited efficacy, UNC8153 achieves potent and selective reduction of both NSD2 protein levels and the downstream chromatin mark H3K36me2 [1].

Why NSD2 Inhibitors and Other Degraders Cannot Substitute UNC8153 in Targeted Degradation Studies


Traditional small molecule inhibitors of NSD2 catalytic activity have proven ineffective in suppressing cancer cell proliferation [1]. Furthermore, simple NSD2 binders like UNC6934 fail to induce protein degradation [1]. In contrast, UNC8153 uniquely combines a simple warhead that triggers proteasome-dependent NSD2 degradation without relying on conventional E3 ligase recruitment (e.g., CRBN or VHL) [1]. This distinct mechanism of action, coupled with its high selectivity over NSD1 and NSD3, makes UNC8153 a critical tool for studying loss-of-function phenotypes that are unattainable with mere catalytic inhibition or less selective PROTAC degraders [1].

UNC8153 Quantitative Differentiation: Head-to-Head Degradation Potency, Selectivity, and Functional Efficacy


UNC8153 Exhibits >3-Fold Superior NSD2 Degradation Potency Compared to the Prodrug UNC7753

In a direct head-to-head comparison, UNC8153 demonstrated significantly higher degradation efficiency than its precursor UNC7753. UNC8153 achieved a DC50 of 0.35 μM and Dmax of 79% in U2OS cells, which is over three times more potent than UNC7753 [1]. This finding underscores that UNC8153 is the active degradation species, not a prodrug, and provides a more potent tool for NSD2 loss-of-function studies.

NSD2 Degradation PROTAC Epigenetics

UNC8153 Selectively Degrades NSD2 Over the Closely Related NSD1 and NSD3 Methyltransferases

Global proteomics analysis in U2OS cells treated with 5 μM UNC8153 for 6 h revealed that NSD2 was the only protein significantly degraded, with no measurable effect on the related NSD1 or NSD3 family members [1]. This was further confirmed by immunoblotting, where UNC8153 at 20 μM showed no degradation of NSD1 or NSD3 [1]. In contrast, the first-in-class NSD2 PROTAC degrader MS159 also degrades IKZF1/IKZF3 .

Selectivity NSD Family Proteomics

UNC8153 Drives Proteasome- and Neddylation-Dependent NSD2 Degradation via a Novel, CRBN/VHL-Independent Mechanism

UNC8153-mediated NSD2 degradation is completely blocked by the proteasome inhibitor MG132 and the NEDD8-activating enzyme inhibitor MLN4924, confirming dependence on the ubiquitin-proteasome system [1]. Notably, UNC8153 does not contain a traditional CRBN or VHL ligand; instead, it utilizes a simple primary amine warhead that recruits a Cullin-RING E3 ligase complex through a novel, non-UBR-box mechanism [1]. This contrasts with MS159, which relies on a CRBN ligand [2].

Mechanism of Action Ubiquitin-Proteasome System Degrader

UNC8153 Achieves Potent and Durable Reduction of the Oncogenic H3K36me2 Chromatin Mark in Multiple Myeloma Cells

Treatment of KMS11 multiple myeloma cells (t(4;14)+) with 20 μM UNC8153 for 6 days resulted in significant loss of the H3K36me2 chromatin mark, while the inactive control compound UNC8587 (isopropyl analog) had no effect [1]. Dose-response analysis in KMS11 cells after 6 days yielded a DC50 of 3.41 μM (95% CI: 2.22–5.55 μM) for NSD2-long isoform degradation and corresponding H3K36me2 reduction [1]. In contrast, simple NSD2 binders like UNC6934 do not reduce H3K36me2 levels [1].

H3K36me2 Epigenetics Multiple Myeloma

UNC8153 is a Potent and Selective NSD2 Degrader with High Binding Affinity (Kd = 24 nM)

UNC8153 binds to NSD2 with a Kd of 24 nM, as determined by surface plasmon resonance (SPR) or a similar binding assay [1]. This high-affinity binding is a critical determinant of its potent degradation activity. While direct Kd comparisons with other NSD2 binders like UNC6934 (Kd ~78 nM) are available, the key differentiator is that UNC8153 uniquely couples this binding to protein degradation [1].

Binding Affinity NSD2 Kd

UNC8153 Application Scenarios: Maximizing Research Impact in Epigenetics and Cancer Biology


Elucidating NSD2 Loss-of-Function Phenotypes in Multiple Myeloma Models

Use UNC8153 to selectively degrade NSD2 and assess consequent effects on cell proliferation, adhesion, and gene expression in multiple myeloma cell lines harboring NSD2 alterations (e.g., t(4;14)+ KMS11 or E1099K mutant MM1.S). The potent DC50 of 0.35 μM in U2OS cells and the 3.41 μM DC50 for NSD2-long isoform degradation in KMS11 cells [1] ensure robust protein depletion. The high selectivity over NSD1/NSD3 and IKZF1/3 [1] ensures that phenotypic changes are attributable to NSD2 loss rather than off-target degradation.

Validating NSD2 as a Therapeutic Target via Epigenetic Mark Reduction

Employ UNC8153 to reduce the oncogenic H3K36me2 chromatin mark in NSD2-dependent cancer cells. The compound's ability to achieve significant H3K36me2 loss after 6 days of treatment [1] provides a direct functional readout of NSD2 degradation efficacy. This application is critical for connecting NSD2 degradation to downstream epigenetic reprogramming and for benchmarking new NSD2-targeting modalities.

Mechanistic Studies of Novel E3 Ligase-Independent Protein Degradation

Leverage UNC8153 as a tool compound to investigate non-canonical, CRBN/VHL-independent protein degradation mechanisms. The compound's simple primary amine warhead drives proteasome- and neddylation-dependent degradation without a traditional E3 ligase ligand [1]. This makes UNC8153 invaluable for dissecting alternative degradation pathways and for developing next-generation degraders that avoid CRBN-mediated off-target effects.

Negative Control Experiments Using the Structurally Analogous Inactive Compound UNC8587

Utilize UNC8587, the isopropyl analog of UNC8153 that lacks NSD2 binding and degradation activity [1], as a perfect negative control. Co-treatment with UNC8153 and UNC8587 allows researchers to confirm that observed biological effects are specifically due to NSD2 degradation rather than compound-related toxicity or non-specific effects. This pair is essential for rigorous target validation studies.

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